4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-[3-(Benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a polycyclic compound featuring a fused benzo[h]quinoline core with a 3,4-dihydro-2(1H)-one ring system. The molecule is substituted at the 4-position with a 3-(benzyloxy)-4-methoxyphenyl group, introducing both lipophilic (benzyloxy) and electron-donating (methoxy) functionalities.
Properties
Molecular Formula |
C27H23NO3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C27H23NO3/c1-30-24-14-12-20(15-25(24)31-17-18-7-3-2-4-8-18)23-16-26(29)28-27-21-10-6-5-9-19(21)11-13-22(23)27/h2-15,23H,16-17H2,1H3,(H,28,29) |
InChI Key |
ZPVHTEDAPOYHNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the dihydrobenzoquinolinone core. This is typically achieved through an intramolecular cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives with modified functional groups.
Scientific Research Applications
4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one with structurally analogous compounds, focusing on molecular properties, synthetic methods, and biological activities.
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.
Synthetic Methodologies :
- Palladium-catalyzed reactions dominate for aryl-substituted analogs (e.g., Suzuki-Miyaura in ).
- Iron-catalyzed intramolecular amidation () offers a greener alternative with moderate yields (32–92%).
Biological Relevance :
- Derivatives with 3-hydroxy groups (e.g., ) show potent enzyme inhibition, suggesting the target compound’s benzyloxy-methoxyphenyl group may similarly modulate activity.
- Antimicrobial and cytotoxic profiles () highlight the scaffold’s versatility, though substituent-specific effects require further study.
Biological Activity
The compound 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one , a member of the benzoquinoline family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzoquinoline core with significant substitutions that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the benzoquinoline class exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 | 20 |
| Compound B | Escherichia coli | 25 | 15 |
| Compound C | Candida albicans | 10 | 25 |
These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer potential of benzoquinoline derivatives has been a subject of extensive research. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Hepatocellular Carcinoma (HCC)
In a study focusing on hepatocellular carcinoma, the compound was tested for its ability to suppress cell migration and invasion. The findings revealed:
- Inhibition of Cell Proliferation : The compound significantly reduced the proliferation rate of Huh7 cells.
- Morphological Changes : Treated cells exhibited changes indicative of reduced metastatic potential.
- Epithelial-Mesenchymal Transition (EMT) : The compound upregulated E-cadherin and downregulated vimentin, suggesting a reversal of EMT processes.
These results highlight the compound's potential as an anti-metastatic agent in HCC treatment.
Neuroprotective Effects
Neurodegenerative diseases are another area where benzoquinoline derivatives have shown promise. Research has indicated that some compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders.
Table 2: MAO Inhibition by Related Compounds
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound D | 52.0 | 71.8 | 1.38 |
| Compound E | 45.0 | 60.5 | 2.48 |
The inhibition rates suggest that these compounds could be developed as therapeutic agents for conditions like depression and Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
